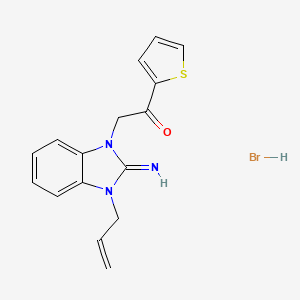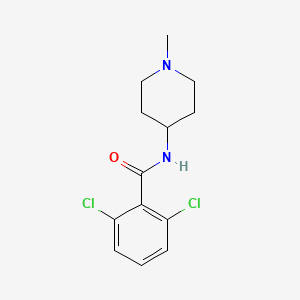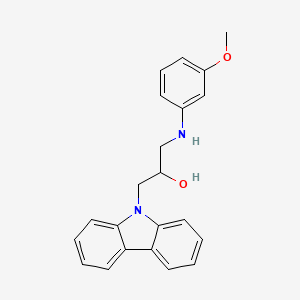![molecular formula C23H22N6O2 B5128399 N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine](/img/structure/B5128399.png)
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine is a complex organic compound with a unique structure that includes a tetrazole ring, a methylphenyl group, and a nitrophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine typically involves multiple steps. One common route includes the formation of the tetrazole ring through a cycloaddition reaction between an organic nitrile and sodium azide under neutral conditions and microwave heating . The organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can be used to accelerate this reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine: Lacks the nitrophenylmethyl group, resulting in different chemical and biological properties.
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-aminophenyl)methyl]-1-phenylmethanamine:
Uniqueness
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine is unique due to its combination of a tetrazole ring, a nitrophenylmethyl group, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
IUPAC Name |
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(3-nitrophenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-17-9-6-7-14-21(17)28-23(24-25-26-28)22(19-11-4-3-5-12-19)27(2)16-18-10-8-13-20(15-18)29(30)31/h3-15,22H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJDHSGTEYWKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride](/img/structure/B5128322.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B5128330.png)
![5-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5128333.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5128342.png)
![2-chloro-5-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5128344.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128346.png)

![3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B5128364.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5128370.png)

![2-(4-bromophenyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B5128388.png)

![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B5128406.png)
![2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5128419.png)
